molecular formula C13H19N3O3S B2797851 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207053-96-0

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2797851
CAS RN: 1207053-96-0
M. Wt: 297.37
InChI Key: PZFDTZSYZAWWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileukemic Activity

The synthesis and evaluation of a new class of antileukemic agents, including derivatives similar to the chemical structure of interest, have shown significant potential. These agents, particularly those with substituted 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole moieties, have been designed and synthesized to inhibit the proliferation of leukemia cells. The structure-activity relationship studies indicate that the position and bulkiness of substituents play a crucial role in their antileukemic efficacy, with certain substitutions leading to enhanced activity (Prasanna et al., 2010).

Neuropharmacological Effects

Research into orexin receptors, which are involved in regulating feeding, arousal, and stress, has revealed the potential neuropharmacological applications of compounds structurally related to the chemical . Specifically, the effects of selective antagonists on compulsive food consumption in models of binge eating have been studied, suggesting a significant role for such compounds in modulating neural pathways associated with compulsive behavior. This research highlights the potential therapeutic applications in treating eating disorders and possibly other compulsive disorders (Piccoli et al., 2012).

Antitumor and Antioxidant Properties

The synthesis and biological evaluation of novel thiazole derivatives, including those with urea functionalities, have demonstrated promising antitumor activities. Some of these compounds have shown significant potential in inhibiting tumor cell growth, highlighting their utility in cancer research and potential therapeutic applications. Additionally, certain derivatives exhibit antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Ling et al., 2008).

Glycogen Synthase Kinase-3β Inhibition

Compounds structurally related to the one of interest have been explored for their ability to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme involved in various cellular processes. The inhibition of GSK-3β is of particular interest in the context of neurodegenerative diseases, such as Alzheimer's, suggesting potential applications in developing treatments for such conditions (Lough et al., 2010).

Chemotherapeutic Agent Synthesis

The exploration of novel coumarin substituted heterocyclic compounds, including thiazole derivatives with urea functionalities, has revealed their potential as chemotherapeutic agents. These compounds have been synthesized and characterized for their antioxidant properties, further highlighting their relevance in scientific research focused on cancer treatment and prevention of oxidative stress-related cellular damage (Abd-Almonuim et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to the active sites of these kinases, preventing them from phosphorylating the PTEN protein . This inhibition is achieved through a competitive mechanism, where the compound competes with ATP for binding to the kinase active site .

Biochemical Pathways

The inhibition of CK2 and GSK3β by the compound affects the PTEN/Akt pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and subsequent activation of the Akt pathway . By inhibiting these kinases, the compound prevents PTEN phosphorylation, thereby inhibiting the Akt pathway .

Pharmacokinetics

The compound’s predicted density is1.418±0.06 g/cm3 , and its predicted pKa is 6.53±0.40 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of the Akt pathway . This leads to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of cancers where the Akt pathway is overactive .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to its target kinases . Additionally, the presence of other compounds that also bind to CK2 and GSK3β could affect the compound’s efficacy .

properties

IUPAC Name

1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2)6-8-10(9(17)7-13)20-12(15-8)16-11(18)14-4-5-19-3/h4-7H2,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFDTZSYZAWWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.